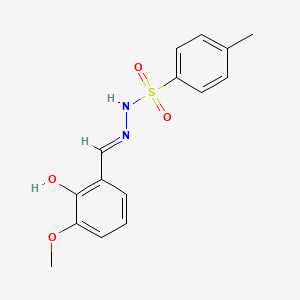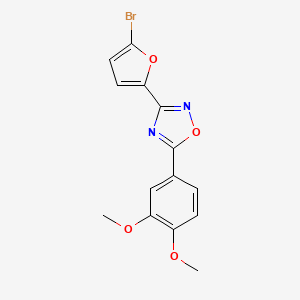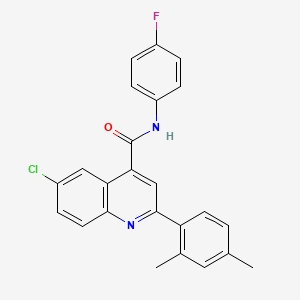![molecular formula C19H28N2O B5971490 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP or 4-MEC, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug and is not approved for medical use. MEP is a popular research chemical that is used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of dopamine and releasing serotonin from the presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone are similar to those of other stimulant drugs such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia at higher doses.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in lab experiments are its relatively simple synthesis method and its ability to act as a dopamine reuptake inhibitor and serotonin releaser. This makes it a useful tool for studying the central nervous system and potential therapeutic applications. However, its limitations include its potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is its potential as an analgesic drug for the treatment of pain. Additionally, further research is needed to understand the long-term safety and potential for abuse of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
Synthesis Methods
The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methylpropiophenone with 3-methylcyclohexylamine and paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is commonly used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a serotonin releaser. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have analgesic properties and may be useful in the treatment of pain.
properties
IUPAC Name |
1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRUHLJEHMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)


![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)

![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5971478.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)